
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group, a pyrrolylphenyl group, and a propenenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-(1H-pyrrol-1-yl)benzaldehyde, and malononitrile.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (Z)-3-(2-methoxyphenyl)-2-propenenitrile.
Aldol Condensation: The next step involves the aldol condensation reaction between (Z)-3-(2-methoxyphenyl)-2-propenenitrile and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or aldehydes.
Substitution: Corresponding substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile: The E-isomer of the compound with similar structural features but different spatial arrangement.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]acrylonitrile: A structurally similar compound with an acrylonitrile moiety instead of a propenenitrile moiety.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]propionitrile: A structurally similar compound with a propionitrile moiety instead of a propenenitrile moiety.
Uniqueness
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is unique due to its specific spatial arrangement (Z-configuration) and the presence of both methoxyphenyl and pyrrolylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C20H16N2O |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H16N2O/c1-23-20-7-3-2-6-17(20)14-18(15-21)16-8-10-19(11-9-16)22-12-4-5-13-22/h2-14H,1H3 |
Clave InChI |
BCLWFCFUEDKSQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




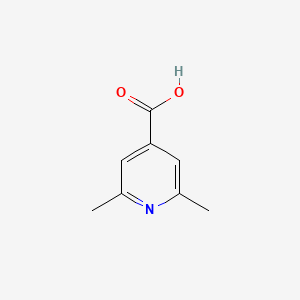

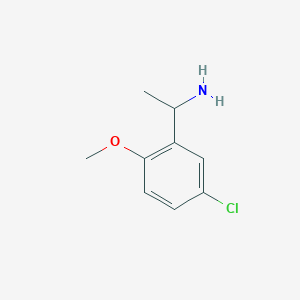

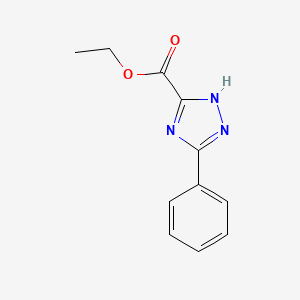



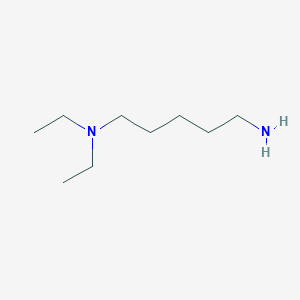
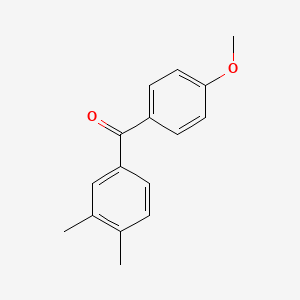
![2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B1307903.png)

